8-Bromo-6-chloroimidazo[1,2-a]pyridine
Overview
Description
8-Bromo-6-chloroimidazo[1,2-a]pyridine (8BCIP) is an organic compound belonging to the class of heterocyclic compounds. It is a pale yellow solid that is soluble in polar organic solvents such as methanol, dimethyl sulfoxide, and dimethylformamide. 8BCIP is of interest to scientists due to its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Scientific Research Applications
Organic Chemical Synthesis Intermediate
“8-Bromo-6-chloroimidazo[1,2-a]pyridine” is used as an organic chemical synthesis intermediate . This means it is a substance produced during the reaction that is considered a stepping stone towards the final product. This application is crucial in the field of organic chemistry where it aids in the production of complex molecules.
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, such as “8-Bromo-6-chloroimidazo[1,2-a]pyridine”, have been recognized for their potential in the development of antituberculosis agents . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them a promising area of research in the fight against tuberculosis.
Drug Discovery Research
The structure of “8-Bromo-6-chloroimidazo[1,2-a]pyridine” is being studied in drug discovery research . Researchers are exploring its structure-activity relationship, mode-of-action, and various scaffold hopping strategies . This research is contributing to what is being called a renaissance era of TB drug discovery research .
Medicinal Chemistry
“8-Bromo-6-chloroimidazo[1,2-a]pyridine” is also being used in the field of medicinal chemistry . Its unique structure and properties make it a valuable compound for the development of new medicines.
Infectious Disease Research
Given its potential as an antituberculosis agent, “8-Bromo-6-chloroimidazo[1,2-a]pyridine” is also being used in infectious disease research . It’s helping scientists understand the mechanisms of infectious diseases and develop effective treatments.
Nanomedicine
While there isn’t specific research on “8-Bromo-6-chloroimidazo[1,2-a]pyridine” in the field of nanomedicine, imidazo[1,2-a]pyridine analogues are being explored in this area . Given its properties, it’s possible that “8-Bromo-6-chloroimidazo[1,2-a]pyridine” could also find applications in this field in the future.
properties
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPPBTNPACXNDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650054 | |
Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-chloroimidazo[1,2-a]pyridine | |
CAS RN |
957187-27-8 | |
Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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